molecular formula C10H6F2N2O2 B1467045 6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368410-95-0

6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467045
CAS No.: 1368410-95-0
M. Wt: 224.16 g/mol
InChI Key: NPMOEIZOPHGUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H6F2N2O2 and its molecular weight is 224.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in DNA replication and repair, potentially influencing cell proliferation and survival .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can disrupt various signaling pathways, leading to changes in cellular function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects can persist even after the compound has been removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of nucleotides and amino acids. This compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell. Additionally, this compound can affect the production of reactive oxygen species, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the cytoplasm. This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects. The distribution of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

6-(3,4-difluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMOEIZOPHGUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.